molecular formula C20H15ClN4O2S B2772062 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1040635-56-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B2772062
CAS No.: 1040635-56-0
M. Wt: 410.88
InChI Key: ATUBYDPRCQVQPK-UHFFFAOYSA-N
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Description

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
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Biological Activity

The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a complex heterocyclic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H16ClN3O2S
  • Molecular Weight : 359.85 g/mol
  • CAS Number : Not specified in the search results but can be derived from structural databases.

The presence of various functional groups, including oxazole, pyridine, and pyrimidine rings, suggests a diverse range of interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing oxazole and pyridine rings have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1 summarizes the antibacterial activity of related compounds:

CompoundBacterial StrainMIC (µg/mL)Reference
Compound ASalmonella typhi10
Compound BBacillus subtilis15
Compound CE. coli20

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it has been studied as a potential inhibitor of acetylcholinesterase (AChE) and urease. Research indicates that compounds with similar structures can exhibit strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms .

Table 2 presents the IC50 values for enzyme inhibition:

CompoundTarget EnzymeIC50 (µM)Reference
Compound DAChE5.0
Compound EUrease3.5

Other Pharmacological Activities

In addition to antibacterial and enzyme inhibition activities, derivatives of this compound have been explored for their anti-inflammatory and anticancer properties. Studies suggest that similar heterocyclic compounds can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines .

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of oxazole derivatives for their antibacterial efficacy. The results indicated that compounds with the oxazole moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Study : Another research effort focused on synthesizing new urease inhibitors from oxazole derivatives. The study highlighted that certain synthesized compounds showed promising results with low IC50 values compared to standard urease inhibitors .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-12-17(23-19(27-12)14-2-4-15(21)5-3-14)11-28-20-24-16(10-18(26)25-20)13-6-8-22-9-7-13/h2-10H,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUBYDPRCQVQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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